Myristoyl chloride

描述

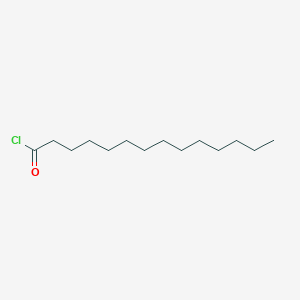

Structure

3D Structure

属性

IUPAC Name |

tetradecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWCRLGKYWVLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059422 | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-64-1 | |

| Record name | Tetradecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9J09WN7SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Myristoyl Chloride for Researchers

Myristoyl chloride, also known as tetradecanoyl chloride, is a versatile and highly reactive acyl chloride that serves as a crucial building block in organic synthesis and various research applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, with a focus on experimental protocols and its role in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid with a pungent odor.[2][3] It is derived from myristic acid, a 14-carbon saturated fatty acid.[2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 112-64-1 | [1][2] |

| Molecular Formula | C₁₄H₂₇ClO | [1][4] |

| Molecular Weight | 246.82 g/mol | [1][4] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Density | 0.908 - 0.910 g/mL at 25 °C | [1][4][5] |

| Melting Point | -1 °C | [4][5] |

| Boiling Point | 172-176 °C at 5 mbar; 164-166 °C at 14 mmHg; 250 °C at 100 mmHg | [1][4][5] |

| Refractive Index | n20/D 1.449 - 1.450 | [1][5] |

| Solubility | Soluble in organic solvents like ether and chloroform (B151607); decomposes in water and ethanol. | [2][3][6] |

| Purity | Typically ≥ 97-98% (GC) | [1][5] |

Reactivity and Handling

This compound is a highly reactive compound, primarily due to the acyl chloride functional group. It is sensitive to moisture and will readily hydrolyze in the presence of water to form myristic acid and hydrochloric acid.[2][4] This reactivity makes it a valuable reagent for introducing the myristoyl group into various molecules.

General Handling Precautions: Due to its corrosive nature and reactivity with moisture, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[4][7] It is incompatible with water, strong bases, alcohols, and amines.[4] Contact with water can liberate toxic hydrogen chloride gas.[4]

Reaction with Amines: Synthesis of N-Myristoyl Amides

This compound readily reacts with primary and secondary amines to form stable N-myristoyl amides. This reaction is fundamental in the synthesis of various biologically active molecules and surfactants.

Experimental Protocol: Synthesis of N-Myristoyl Glycine (B1666218)

This protocol describes the synthesis of N-myristoyl glycine, a common myristoylated amino acid used in biochemical studies.

Materials:

-

This compound

-

Glycine

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve glycine in an aqueous solution of sodium hydroxide. The molar equivalent of NaOH should be twice that of glycine to neutralize the starting amino acid and the HCl byproduct.

-

Cool the glycine solution in an ice bath with continuous stirring.

-

Dissolve this compound in an equal volume of a water-miscible organic solvent like dioxane or THF.

-

Slowly add the this compound solution dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid to precipitate the N-myristoyl glycine.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any remaining salts.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure N-myristoyl glycine.

-

Dry the purified product under vacuum.

Reaction with Alcohols: Synthesis of Myristate Esters

This compound reacts with alcohols to form myristate esters. This esterification reaction is utilized in the synthesis of emollients, lubricants, and various chemical intermediates.

Experimental Protocol: Synthesis of Isopropyl Myristate

This protocol outlines the synthesis of isopropyl myristate, a widely used emollient in cosmetics and pharmaceuticals.

Materials:

-

This compound

-

Isopropyl alcohol (IPA)

-

Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve isopropyl alcohol in an anhydrous solvent such as diethyl ether or DCM.

-

Add one molar equivalent of a non-nucleophilic base like pyridine or triethylamine (B128534) to the alcohol solution. This base will neutralize the HCl generated during the reaction.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add this compound (one molar equivalent) to the cooled solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude isopropyl myristate.

-

Purify the product by vacuum distillation if necessary.

Role in Biological Systems: N-Myristoylation and Cell Signaling

N-myristoylation is a crucial co- and post-translational lipid modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[3][8] This modification plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[8]

The Src Kinase Signaling Pathway: A Myristoylation-Dependent Cascade

The Src family of non-receptor tyrosine kinases are key regulators of numerous cellular processes, including proliferation, differentiation, and survival. The localization of Src to the plasma membrane, which is essential for its function, is dependent on the myristoylation of its N-terminal glycine residue.[5][9] The myristoyl group acts as a hydrophobic anchor that facilitates the interaction of Src with the cell membrane.[5]

Caption: Myristoylation-dependent activation of the Src kinase signaling pathway.

Experimental Workflow for Identifying Myristoylated Proteins

The identification and characterization of myristoylated proteins are crucial for understanding their biological functions. Mass spectrometry-based proteomics is a powerful tool for this purpose.

Caption: Experimental workflow for identifying myristoylated proteins via mass spectrometry.[2][10]

Applications in Drug Development and Materials Science

This compound's ability to introduce a hydrophobic 14-carbon chain makes it a valuable reagent in drug delivery and materials science.

Synthesis of Myristoyl-Chitosan for Drug Delivery

Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be chemically modified with this compound to enhance its hydrophobic properties. Myristoyl-chitosan can self-assemble into nanoparticles, making it a promising carrier for hydrophobic drugs.

Experimental Protocol: Synthesis of Myristoyl-Chitosan

This protocol describes a method for the N-acylation of chitosan with this compound.

Materials:

-

Chitosan

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Acetic acid

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Dialysis tubing

Procedure:

-

Disperse chitosan in a solution of acetic acid in water and stir until a viscous solution is obtained.

-

In a separate flask, dissolve this compound in DMF.

-

Cool both the chitosan solution and the this compound solution in an ice bath.

-

Slowly add the this compound solution to the chitosan solution with vigorous stirring.

-

Add triethylamine dropwise to the reaction mixture to act as a catalyst and to neutralize the generated HCl.

-

Continue the reaction at room temperature for 24 hours.

-

Precipitate the myristoyl-chitosan by adding the reaction mixture to an excess of methanol or acetone.

-

Filter the precipitate and wash it extensively with methanol or acetone to remove unreacted reagents.

-

Redissolve the product in a dilute acetic acid solution and dialyze against distilled water for 48 hours to remove any remaining impurities.

-

Lyophilize the dialyzed solution to obtain pure myristoyl-chitosan powder.

Preparation of Myristate-Containing Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating myristate-containing lipids can modulate the physicochemical properties of the liposomes, such as their stability and drug release profile.

Experimental Protocol: Preparation of Myristate-Containing Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes incorporating a myristate-conjugated lipid.

Materials:

-

Phosphatidylcholine (e.g., egg PC or a synthetic PC)

-

Cholesterol

-

Myristoylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

-

Chloroform or a chloroform/methanol mixture

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Rotary evaporator

-

Sonicator (bath or probe type) or extruder

-

Round bottom flask

Procedure:

-

Dissolve the desired lipids (phosphatidylcholine, cholesterol, and the myristoylated lipid) in chloroform or a chloroform/methanol mixture in a round bottom flask. The molar ratio of the lipids will depend on the desired properties of the liposomes.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

-

Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and gently agitating the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid with the highest melting point.

-

The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

-

The final liposome (B1194612) suspension can be purified from unencapsulated material by dialysis or size exclusion chromatography.[1]

Conclusion

This compound is a highly valuable and reactive chemical tool for researchers across various disciplines. Its ability to introduce the myristoyl moiety enables the synthesis of a wide array of molecules with tailored properties, from biologically active amides and esters to functionalized polymers and lipid-based drug delivery systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers looking to incorporate this compound into their synthetic and analytical methodologies.

References

- 1. Terpene-loaded Liposomes and Isopropyl Myristate as Chemical Permeation Enhancers Toward Liposomal Gene Delivery in Lung Cancer cells; A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Myristoylation - Wikipedia [en.wikipedia.org]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Myristoyl Chloride: A Comprehensive Technical Guide for Researchers

For immediate reference, the CAS number for myristoyl chloride is 112-64-1, and its molecular weight is approximately 246.81 g/mol .[1] This guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, reactivity, and its significant role in biological systems, particularly in the context of protein N-myristoylation.

Physicochemical Properties

This compound, also known as tetradecanoyl chloride, is a reactive acyl chloride derived from myristic acid.[2] It is a colorless to light yellow, oily liquid with a pungent odor.[2][3] Its high reactivity, particularly towards nucleophiles like water, alcohols, and amines, makes it a versatile reagent in organic synthesis.[2][4]

A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 112-64-1 | [2] |

| Molecular Formula | C₁₄H₂₇ClO | [5] |

| Molecular Weight | 246.82 g/mol | [5][6] |

| Density | 0.908 g/mL at 25 °C | [5][6] |

| Melting Point | -1 °C | [3][5][6] |

| Boiling Point | 250 °C at 100 mmHg | [3][5][6] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index | n20/D 1.449 | [2][5][6] |

| Water Solubility | Decomposes | [2][5] |

Experimental Protocols

Synthesis of this compound from Myristic Acid

This protocol describes the synthesis of this compound from myristic acid using thionyl chloride as the chlorinating agent.

Materials:

-

Myristic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous reaction vessel and condenser

-

Ice bath

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, dissolve myristic acid (e.g., 1 g, 4.38 mmol) in freshly distilled thionyl chloride (e.g., 5 mL) in a reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere.

-

Cool the mixture in an ice bath to -5 °C.

-

Add a catalytic amount of DMF (e.g., 2 drops) to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.

-

Collect the fraction corresponding to this compound. A typical reported yield is around 98.1% with a purity of approximately 98.8%.

Synthesis of N-Benzylmyristamide (Amide Formation)

This protocol provides a general method for the acylation of a primary amine (benzylamine) with this compound, a reaction commonly known as the Schotten-Baumann reaction.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

A suitable non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA))

-

Separatory funnel

-

Standard glassware for reaction and workup

Procedure:

-

In a fume hood, dissolve benzylamine (1.0 equivalent) and a base (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the addition funnel.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylmyristamide.

-

The product can be further purified by recrystallization or column chromatography.

Biological Significance: Protein N-Myristoylation

This compound is a laboratory surrogate for myristoyl-CoA, the activated form of myristic acid used in the crucial post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[7] This lipid modification is critical for mediating protein-membrane interactions and protein-protein interactions, thereby playing a fundamental role in various signal transduction pathways.[7]

N-Myristoylation Signaling Pathway

The following diagram illustrates the general pathway of co-translational N-myristoylation.

Caption: Co-translational N-myristoylation pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of an amide from this compound, as detailed in the experimental protocol.

Caption: General workflow for amide synthesis using this compound.

References

Synthesis of Myristoyl Chloride from Myristic Acid: A Technical Guide for Researchers

Introduction

Myristoyl chloride, also known as tetradecanoyl chloride, is a highly reactive acyl chloride derived from myristic acid, a saturated fatty acid.[1] Its chemical formula is CH₃(CH₂)₁₂COCl.[2] This compound serves as a critical intermediate and building block in a multitude of organic syntheses. For researchers in drug development and materials science, this compound is particularly valuable for its ability to introduce a 14-carbon hydrophobic chain into various molecules. This process, known as myristoylation, can significantly alter the physicochemical properties of the target molecule, enhancing lipophilicity, improving membrane permeability, and enabling the development of lipid-based drug delivery systems.[3][4] Applications range from the synthesis of surfactants and polymers to the modification of active pharmaceutical ingredients (APIs) and the creation of targeted therapies.[3][4][5]

Core Synthesis Pathways

The conversion of myristic acid to this compound involves the substitution of the carboxylic acid's hydroxyl (-OH) group with a chlorine atom (-Cl). This transformation is typically achieved using a chlorinating agent. The most prevalent and effective methods employed in laboratory and industrial settings involve thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][6] Other reagents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used.[2][7]

Synthesis using Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[6]

Reaction Mechanism: The mechanism involves an initial nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of this compound and the release of SO₂ and HCl.[6][8]

Experimental Protocols & Data

Multiple protocols exist for this synthesis, with variations in solvents, catalysts, and temperature. The use of a catalyst like N,N-dimethylformamide (DMF) is common.[9][10]

| Protocol ID | Reagents & Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| P1-SOCl₂ | Myristic Acid (1 eq.), Thionyl Chloride (4 eq.) | Toluene | None | 45°C, then reflux at 62°C | 8 | Not specified | Not specified | [11] |

| P2-SOCl₂ | Myristic Acid (1 eq.), Thionyl Chloride (excess) | Neat | DMF (catalytic) | -5°C to 70°C | 4 | 98.1 | 98.8 | [9] |

| P3-SOCl₂ | Fatty Acid (1 eq.), Thionyl Chloride (~1.5-2 eq.) | Neat | None | 35-40°C | 5 | Not specified | Not specified | [12] |

Detailed Experimental Protocol (Based on P2-SOCl₂)

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place myristic acid (1 g, 4.38 mmol).[9]

-

Reagent Addition: Under an ice bath at -5°C, add freshly distilled thionyl chloride (5 ml). Add 2 drops of N,N-dimethylformamide (DMF) as a catalyst.[9]

-

Initial Reaction: Allow the mixture to stir at room temperature for 20 minutes.[9]

-

Heating: Increase the temperature to 70°C and allow the reaction to proceed for 4 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).[9]

-

Workup & Purification: After the reaction is complete, remove the excess thionyl chloride via vacuum distillation. The crude this compound can be further purified by fractional distillation to yield a colorless oily liquid.[9][12]

Synthesis using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often preferred for its milder reaction conditions and is particularly suitable for substrates sensitive to the higher temperatures sometimes required with thionyl chloride.[4][13] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which simplifies the product purification.[14][15]

Reaction Mechanism: The synthesis with oxalyl chloride proceeds via a catalytic amount of DMF, which forms a Vilsmeier reagent. This reagent is the active chlorinating agent that reacts with myristic acid. The reaction is a nucleophilic acyl substitution where the carboxylic acid attacks the Vilsmeier reagent, ultimately forming the acyl chloride and regenerating the catalyst, while oxalyl chloride decomposes to gaseous byproducts.

Experimental Protocols & Data

| Protocol ID | Reagents & Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| P4-(COCl)₂ | Carboxylic Acid (1 eq.), Oxalyl Chloride (1.5 eq.) | Dichloromethane (B109758) (DCM) | None mentioned | 0°C to RT | 1 | High (not specified) | High (not specified) | [16] |

Detailed Experimental Protocol (General Procedure)

-

Preparation: Suspend or dissolve myristic acid in an inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add oxalyl chloride dropwise to the stirred solution.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Workup & Purification: Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound. Further purification is typically not required as the byproducts are volatile, but vacuum distillation can be performed if necessary.[14]

Experimental Workflow and Applications in Drug Development

The synthesis of this compound is the first step in leveraging myristoylation for therapeutic advantage. The resulting acyl chloride is a versatile reagent used to modify APIs, peptides, or carrier molecules.

Applications in Drug Development:

-

Enhanced Bioavailability: By acylating a drug molecule with the myristoyl group, its lipophilicity is increased. This modification can improve the drug's ability to cross biological membranes, leading to better absorption and bioavailability.[3][4]

-

Lipid-Based Drug Delivery: this compound is used to synthesize novel lipids and polymers that can self-assemble into nanocarriers like micelles or liposomes for targeted drug delivery.[3]

-

Protein Modification: In biochemical studies, this compound is used for bioconjugation, attaching the fatty acid chain to proteins to study protein localization and function, a process known as N-myristoylation.[1][3]

-

Development of NMT Inhibitors: It is a key reagent in synthesizing derivatives of myristic acid that can inhibit N-Myristoyltransferase (NMT), an enzyme that has been identified as a promising target for novel antifungal therapies.[11]

The synthesis of this compound from myristic acid is a fundamental and robust chemical transformation, primarily achieved through the use of thionyl chloride or oxalyl chloride. The choice of reagent depends on the scale of the reaction and the sensitivity of the starting material. The high reactivity of the resulting this compound makes it an invaluable tool for researchers in organic chemistry and drug development, enabling the strategic modification of molecules to enhance their therapeutic properties and create advanced delivery systems. Careful execution of the described protocols and purification steps is crucial to obtaining a high-purity product suitable for these sensitive applications.

References

- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-297595) | 112-64-1 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pjoes.com [pjoes.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Oxalyl Chloride [commonorganicchemistry.com]

An In-depth Technical Guide to the Reaction of Myristoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between myristoyl chloride and primary amines, a fundamental transformation in organic and medicinal chemistry. The content covers the core reaction mechanism, detailed experimental protocols, quantitative data, and the influence of various reaction parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis of N-myristoylated compounds, which are of significant interest in drug development and biological studies.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, a long-chain fatty acyl chloride, with a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism .[1][2] This type of reaction is characteristic of acyl chlorides, which are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This polarity renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as primary amines.[2]

The mechanism can be delineated into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of this compound.[1] This leads to the formation of a tetrahedral intermediate, in which the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[1]

-

Elimination: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[1] Subsequently, a base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-myristoyl amide product and a salt of the base.[1] If an excess of the primary amine is used, it can also act as the base.

This reaction is a specific example of the more general Schotten-Baumann reaction , which is widely used for the acylation of amines and alcohols.[3][4][5] The reaction is typically performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][5]

References

A Comprehensive Technical Guide to the Solubility of Myristoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl chloride (CH₃(CH₂)₁₂COCl), also known as tetradecanoyl chloride, is a highly reactive acyl chloride derived from myristic acid. Its bifunctional nature, featuring a long hydrophobic alkyl chain and a reactive acyl chloride group, makes it a critical reagent in the synthesis of a diverse range of organic molecules. These include pharmaceuticals, surfactants, and materials for bioconjugation. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and the formulation of drug delivery systems. This guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and explores its relevance in biological signaling pathways.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Alkanes | Hexane, Heptane | Soluble / Miscible | Nonpolar interactions dominate. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | Soluble due to van der Waals forces.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Generally soluble to miscible.[2][3][4][5] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Good solubility is expected.[4] |

| Esters | Ethyl acetate | Likely Soluble | Expected to be a suitable solvent. |

| Ketones | Acetone | Likely Soluble | Expected to be a suitable solvent. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | May be soluble, but reactivity with DMF should be considered under certain conditions. |

| Protic Solvents | Water, Ethanol, Methanol | Decomposes | Reacts to form myristic acid and the corresponding ester or hydrochloric acid.[2][3][5] |

Experimental Protocols

Determining the solubility of a reactive compound like this compound requires meticulous experimental design to prevent its degradation. The following outlines a generalized protocol based on the shake-flask method, adapted for a reactive acyl chloride.

Objective:

To determine the qualitative or semi-quantitative solubility of this compound in a given anhydrous organic solvent.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Drying agent for glassware (e.g., oven-dried at >120°C)

-

Gas-tight syringes and septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Centrifuge

-

Analytical instrumentation (e.g., GC-MS, HPLC with a suitable derivatization agent, or NMR)

Methodology:

-

Preparation of Anhydrous Environment:

-

All glassware must be rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.

-

The solvent must be of high purity and anhydrous. If necessary, the solvent should be dried over a suitable drying agent and distilled under an inert atmosphere.

-

-

Sample Preparation:

-

Under a continuous flow of inert gas, add a pre-weighed excess amount of this compound to a dried, tared vial equipped with a magnetic stir bar. The "excess" amount should be more than what is expected to dissolve.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to the vial.

-

Seal the vial immediately with a septum.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe, ensuring no solid particles are disturbed.

-

The concentration of this compound in the supernatant can be determined using a suitable analytical technique. Direct analysis by GC-MS is a potential method. Alternatively, a derivatization reaction can be employed. For instance, the this compound can be reacted with a suitable nucleophile (e.g., an amine or alcohol) to form a stable derivative that can be quantified by HPLC or NMR spectroscopy against a calibration curve of the derivatized standard.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature. Due to the challenges in obtaining precise quantitative data, the results may be reported qualitatively (e.g., "soluble," "sparingly soluble") or semi-quantitatively.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining the Solubility of this compound.

Signaling Pathway Involving Myristoylation

This compound is the activated form of myristic acid used in laboratory settings for chemical synthesis. In biological systems, myristic acid is attached to proteins in a process called N-myristoylation, which is crucial for various signaling pathways. This modification is catalyzed by N-myristoyltransferase (NMT) and often targets an N-terminal glycine (B1666218) residue of the protein. The attached myristoyl group acts as a lipid anchor, facilitating the protein's localization to cellular membranes and mediating protein-protein interactions. A key example is the role of myristoylation in the localization and function of Src family kinases, which are critical in cell growth and proliferation signaling.

Caption: N-Myristoylation in Src Kinase Signaling Pathway.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

Stability of Myristoyl Chloride in Aqueous Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl chloride (CH₃(CH₂)₁₂COCl), a long-chain fatty acyl chloride, is a crucial reagent in organic synthesis, particularly in the pharmaceutical and biotechnology sectors. It serves as a myristoylation agent, introducing the 14-carbon myristoyl group to various molecules, a modification that can significantly alter their biological activity, localization, and membrane-binding properties. Despite its utility, the high reactivity of this compound, especially its susceptibility to hydrolysis in aqueous environments, presents a significant challenge for its storage, handling, and use in reactions involving aqueous buffer solutions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous systems, summarizing available data, outlining experimental protocols for stability assessment, and discussing the underlying chemical principles.

This compound, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a readily available nucleophile in aqueous buffers.[1][2] This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The hydrolysis reaction is vigorous and results in the formation of myristic acid and hydrochloric acid, as depicted in the reaction scheme below.[1]

Factors Influencing the Stability of this compound in Aqueous Buffers

The stability of this compound in an aqueous environment is not absolute and is influenced by several key factors:

-

pH of the Buffer: The rate of hydrolysis of acyl chlorides is generally pH-dependent. The reaction can be catalyzed by both acid and base. At neutral and acidic pH, the hydrolysis proceeds via nucleophilic attack by water. In alkaline conditions, the much more nucleophilic hydroxide (B78521) ion (OH⁻) significantly accelerates the rate of hydrolysis. Therefore, this compound is expected to be least stable at higher pH values.

-

Buffer Composition: The components of the buffer solution can also influence the rate of hydrolysis. Some buffer species can act as nucleophiles and directly react with this compound, competing with hydrolysis. For instance, buffers containing primary or secondary amine groups (e.g., Tris) can react to form amides. Phosphate and carboxylate-based buffers can also exhibit nucleophilic properties.

-

Temperature: As with most chemical reactions, the rate of this compound hydrolysis is expected to increase with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more rapidly.

-

Solvent Polarity and Composition: While this guide focuses on aqueous buffers, it is important to note that the presence of co-solvents can affect stability. Less polar solvents may decrease the rate of hydrolysis.

Quantitative Analysis of this compound Stability

Obtaining precise quantitative data on the stability of this compound in aqueous buffers is challenging due to its extremely rapid hydrolysis. A thorough review of the scientific literature reveals a lack of specific kinetic data, such as rate constants and half-lives, for this compound under various aqueous buffer conditions. This is likely due to the reaction being too fast for conventional analytical techniques.

However, studies on other acyl chlorides provide a general understanding of the expected reactivity. For instance, the hydrolysis of shorter-chain acyl chlorides has been studied, and they exhibit very short half-lives in aqueous environments. It is reasonable to infer that this compound would have a similarly high or even higher rate of hydrolysis due to the inductive effect of the long alkyl chain.

To provide a comparative perspective, the table below summarizes qualitative stability information for acyl chlorides in general.

| Condition | Relative Stability | Primary Degradation Product | Notes |

| Neutral Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low | Myristic Acid, HCl | Rapid hydrolysis is expected. |

| Acidic Aqueous Buffer (e.g., Acetate, pH 4-5) | Low | Myristic Acid, HCl | Hydrolysis is slower than at neutral or alkaline pH but still significant. |

| Alkaline Aqueous Buffer (e.g., Carbonate, pH 9-10) | Extremely Low | Myristic Acid, HCl | Hydrolysis is extremely rapid due to catalysis by hydroxide ions. |

| Aqueous Buffer with Nucleophilic Species (e.g., Tris) | Very Low | Myristic Acid, Myristoyl-Buffer Adduct, HCl | Competitive reaction with buffer components can occur. |

| Anhydrous Organic Solvents (e.g., Dichloromethane, THF) | High | - | Stable in the absence of water and other nucleophiles. |

Experimental Protocols for Stability Assessment

Due to the rapid nature of this compound hydrolysis, specialized techniques are required to monitor its stability in aqueous buffers. The following are proposed experimental protocols based on established methods for studying fast reactions.

Stopped-Flow Spectroscopy

This technique is ideal for studying reactions that occur on the millisecond to second timescale.

Principle: Small volumes of reactant solutions (e.g., this compound in an organic solvent and the aqueous buffer) are rapidly mixed, and the reaction is monitored in real-time by a spectroscopic method, typically UV-Vis or fluorescence spectroscopy.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile (B52724) or THF).

-

Prepare the desired aqueous buffer solution at the target pH and temperature.

-

-

Instrumentation Setup:

-

Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.

-

Set the observation wavelength to monitor a change in absorbance or fluorescence upon hydrolysis. This may involve monitoring the disappearance of a this compound-related peak or the appearance of a product-related signal.

-

-

Data Acquisition:

-

Rapidly mix the this compound solution with the aqueous buffer in the stopped-flow apparatus.

-

Record the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Fit the kinetic trace to an appropriate rate equation (e.g., first-order or pseudo-first-order) to determine the rate constant (k) of the hydrolysis reaction.

-

Calculate the half-life (t₁/₂) of this compound in the specific buffer using the equation: t₁/₂ = 0.693 / k.

-

Potentiometric Titration

This method can be used to monitor the production of hydrochloric acid during the hydrolysis of this compound.

Principle: The hydrolysis of this compound produces one equivalent of HCl. By monitoring the change in pH or by titrating the generated acid with a standardized base, the reaction progress can be followed.

Methodology:

-

Reaction Setup:

-

In a thermostated reaction vessel equipped with a pH electrode and a stirrer, add a known volume of the aqueous buffer.

-

-

Initiation of Reaction:

-

Add a known amount of this compound to the buffer solution while stirring vigorously to ensure rapid mixing.

-

-

Monitoring:

-

Record the pH of the solution as a function of time.

-

Alternatively, maintain a constant pH by the controlled addition of a standardized base solution using an autotitrator. The rate of base addition corresponds to the rate of HCl production.

-

-

Data Analysis:

-

From the rate of change in pH or the rate of base addition, calculate the rate of this compound hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the disappearance of this compound and the appearance of myristic acid in real-time.

Principle: ¹H or ¹³C NMR spectroscopy can distinguish between the signals of this compound and its hydrolysis product, myristic acid. By acquiring spectra at different time points, the concentrations of these species can be determined.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated organic solvent compatible with water (e.g., acetonitrile-d₃).

-

Prepare the aqueous buffer in D₂O.

-

-

Reaction Monitoring:

-

Initiate the reaction by mixing the this compound solution with the D₂O buffer directly in an NMR tube at a controlled temperature.

-

Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the characteristic signals for this compound and myristic acid in each spectrum.

-

Plot the concentration of this compound as a function of time and fit the data to a suitable kinetic model to obtain the rate constant.[3]

-

Visualizing the Hydrolysis of this compound

The following diagrams illustrate the key concepts related to the stability of this compound in aqueous solutions.

Caption: The hydrolysis of this compound in the presence of water.

Caption: Key factors that influence the stability of this compound.

Caption: A generalized workflow for assessing this compound stability.

Conclusion and Recommendations

This compound is an inherently unstable compound in aqueous buffer solutions, readily undergoing hydrolysis to form myristic acid and hydrochloric acid. The rate of this degradation is significantly influenced by pH, temperature, and buffer composition. Due to its high reactivity, quantitative data on its stability is scarce in the scientific literature.

For researchers, scientists, and drug development professionals utilizing this compound in applications involving aqueous media, the following recommendations are crucial:

-

Minimize Contact with Water: Store and handle this compound under strictly anhydrous conditions to prevent premature degradation.

-

Use Anhydrous Solvents: When preparing stock solutions, use dry, aprotic organic solvents.

-

Control Reaction Conditions: If reactions must be performed in the presence of water, conduct them at low temperatures and, if possible, at a lower pH to slow the rate of hydrolysis.

-

Consider Buffer Choice: Avoid buffers with nucleophilic groups that can react with this compound.

-

Perform In-Situ Reactions: Whenever feasible, generate and use this compound in situ to avoid isolation and storage issues.

-

Rapid Reaction Monitoring: For kinetic studies or reactions where the stability of this compound is critical, employ rapid monitoring techniques such as stopped-flow spectroscopy.

By understanding the inherent instability of this compound and implementing appropriate handling and experimental design strategies, its utility as a valuable synthetic reagent can be maximized while minimizing the impact of its degradation. Further research to quantify the hydrolysis kinetics of this compound under a range of buffer conditions would be highly beneficial to the scientific community.

References

A Comprehensive Technical Guide to the Handling and Storage of Myristoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Myristoyl chloride (CAS 112-64-1), also known as tetradecanoyl chloride, is a reactive acyl chloride widely utilized in organic synthesis, particularly in the pharmaceutical and cosmetic industries for the introduction of the myristoyl group.[1][2][3] Its high reactivity necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound. This guide provides an in-depth overview of the essential safety precautions, storage requirements, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid with a pungent odor.[1][4] It is miscible with many organic solvents but reacts violently with water and alcohols.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₂₇ClO | [1][5] |

| Molecular Weight | 246.82 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][4][5] |

| Melting Point | -1 °C (30.2 °F) | [7][8][9] |

| Boiling Point | 172 - 176 °C @ 5 mbar | [5][7] |

| Density | 0.908 g/mL at 25 °C | [5][8][9] |

| Flash Point | > 100 °C (> 212 °F) | [5] |

| Solubility | Decomposes in water. Soluble in ether and other organic solvents. | [1][4] |

Safe Handling Protocols

Due to its corrosive nature and reactivity with moisture, meticulous handling procedures are crucial.[5][10]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.[5][11][12]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | References |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [5][10][11] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [5][10][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated. | [5][7][10] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][7][12]

General Handling Precautions

-

Handle under an inert gas atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11]

Storage Guidelines

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

Storage Conditions

Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][13] The storage area should be designated as a corrosives area.[5][10] Containers should be kept tightly sealed to prevent moisture ingress.[11][13] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[11]

Incompatible Materials

This compound is incompatible with a range of substances.[5][7][12][14] Contact with these materials can lead to violent reactions and the release of hazardous substances.

Table 3: Incompatible Materials and Hazardous Decomposition Products

| Incompatible Materials | Hazardous Decomposition Products | References |

| Water, Moist Air | Hydrogen chloride gas, Myristic acid | [1][5][7] |

| Strong Bases | Violent reaction | [7][14] |

| Alcohols | Violent reaction, formation of esters and hydrogen chloride | [4][7][12] |

| Amines | Violent reaction, formation of amides and hydrogen chloride | [7] |

| Strong Oxidizing Agents | Fire and explosion hazard | [5][10] |

| Metals | May react to form flammable hydrogen gas | [7][10] |

| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosgene, Hydrogen chloride gas | [5][7][10] |

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency involving this compound.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol | References |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][7][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][7][10] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][11] |

Spill and Leak Procedures

In case of a spill, evacuate personnel to a safe area.[11] Ensure adequate ventilation.[5][11] Wear appropriate personal protective equipment as outlined in Section 2.1.[11]

For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5][10] Do not use combustible materials like sawdust. Place the absorbed material into a suitable, closed container for disposal.[11] Prevent the spill from entering drains or waterways.[5][11]

Firefighting Measures

This compound itself is not highly flammable, but it can decompose upon heating to produce corrosive and toxic fumes.[10]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with this compound.[5][10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general workflow should be followed when using this compound.

General Workflow for a Reaction with this compound

-

Preparation: Ensure the reaction is set up in a clean, dry, and inert atmosphere. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Handling: Transfer this compound using a syringe or cannula under an inert atmosphere to a dropping funnel.

-

Reaction: Add the this compound dropwise to the reaction mixture, which is typically cooled in an ice bath to control the exothermic reaction.

-

Quenching: After the reaction is complete, the remaining reactive this compound is carefully quenched by the slow addition of a suitable reagent, such as a cold aqueous solution of sodium bicarbonate.

-

Work-up: The product is then extracted and purified using standard laboratory techniques.

Visualized Workflows and Relationships

The following diagrams illustrate key decision-making processes and relationships for the safe handling of this compound.

Caption: General workflow for handling this compound.

Caption: Chemical incompatibility of this compound.

Caption: Spill response workflow for this compound.

References

- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 4. Huzhou Salon Chemical Co. Ltd. -- Myristyl chloride112-64-1 [shalongchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | C14H27ClO | CID 66986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound 97 112-64-1 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. kscl.co.in [kscl.co.in]

- 13. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Safe Laboratory Use of Myristoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling protocols, and emergency procedures required for the safe use of Myristoyl chloride in a laboratory setting. Adherence to these guidelines is critical to mitigate the risks associated with this corrosive and reactive chemical.

Chemical Identification and Properties

This compound, also known as Tetradecanoyl chloride, is a colorless to light yellow oily liquid.[1][2] It is a reactive acyl chloride used in organic synthesis, particularly for the acylation of alcohols and amines, and in the production of surfactants and pharmaceutical intermediates.[1][3] Its high reactivity, especially with water and other nucleophilic reagents, necessitates stringent safety measures.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[4] |

| Synonyms | Tetradecanoyl chloride[4][5][6] |

| CAS Number | 112-64-1[4][5][6] |

| Molecular Formula | C₁₄H₂₇ClO[4][6][7] |

| Molecular Weight | 246.82 g/mol [4][6][7] |

| Appearance | Colorless to light yellow liquid[1][6][7] |

| Odor | Pungent, strong, or odorless reported[2][5][6][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -1 °C (30.2 °F) | [3][5][6][8] |

| Boiling Point | 172 - 176 °C @ 5 mbar | [5][6] |

| 164 - 166 °C @ 14 mmHg | [1] | |

| 250 °C @ 100 mmHg | [3][8] | |

| Density | 0.908 g/mL at 25 °C | [3][5][6][8] |

| Flash Point | > 100 °C (> 212 °F) | [5][6] |

| Solubility | Reacts with water.[2][7] Soluble in organic solvents like ether and chloroform.[2][7] |

| Reactivity | Moisture sensitive; reacts violently with water, strong bases, alcohols, and amines.[5][6] | |

Hazard Identification and Classification

This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[9][10] Contact with water liberates toxic hydrogen chloride gas.[5] It may also be corrosive to metals.[8]

Table 3: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage[8][9] |

| Eye Damage | 1 | H314: Causes severe skin burns and eye damage[8] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[8] |

Table 4: NFPA 704 Rating

| Category | Rating | Description |

|---|---|---|

| Health | 3 | Short exposure could cause serious temporary or moderate residual injury.[6][9] |

| Flammability | 1 | Materials that require considerable preheating before ignition can occur.[6][9] |

| Instability/Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[9] Note: While the NFPA reactivity is 0, other sources state it reacts with water.[5][6] |

Experimental and Handling Protocols

Strict adherence to established protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Protocol 1: Standard Laboratory Handling

-

Preparation:

-

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is sensitive to air and moisture.[5][9]

-

Keep the container tightly closed when not in use.[6][9][11]

-

Avoid contact with skin, eyes, and clothing.[6][11][12] Do not breathe vapors or mists.[5][9]

-

Use corrosion-resistant equipment.[12] Avoid metal containers.

-

When transferring, pour slowly to avoid splashing.

-

-

Post-Handling:

Protocol 2: Spill Cleanup

-

Immediate Actions:

-

Containment & Cleanup:

-

Final Steps:

-

Clean the affected area thoroughly.

-

Dispose of the waste container according to institutional and regulatory guidelines.[5]

-

Visual Workflow Guides

The following diagrams illustrate key safety and emergency workflows for handling this compound.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Decision-making workflow for emergency response to incidents involving this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

First-Aid Measures

-

General Advice: Move the victim from the danger area. Consult a physician and show them this safety data sheet.[9]

-

Inhalation: Move the person into fresh air.[5][6][9] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[6][9] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately take off all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[5][6] Seek immediate medical attention.[5][6]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15-30 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5] Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting.[5][6][9] Rinse mouth with water.[5][9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[6][9] Water spray can be used to cool fire-exposed containers.[6]

-

Unsuitable Extinguishing Media: Do NOT use water directly on the burning material, as it will react and liberate toxic gas.[5][6][12]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride, phosgene, and carbon monoxide.[6] Vapors are heavier than air and may spread along floors.[6] Containers may explode when heated.[6][11]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][6][9]

Personal Protective Equipment (PPE) and Exposure Controls

-

Engineering Controls:

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][9][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[6][11]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[9] Wash hands before breaks and at the end of the workday.[9] Immediately change contaminated clothing.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Huzhou Salon Chemical Co. Ltd. -- Myristyl chloride112-64-1 [shalongchem.com]

- 3. This compound | 112-64-1 [chemicalbook.com]

- 4. This compound | C14H27ClO | CID 66986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]

- 8. ミリストイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 11. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Protocol for N-myristoylation of Recombinant Proteins in E. coli

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation is a critical lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[1][2] This modification is prevalent in eukaryotic and viral proteins, playing a crucial role in signal transduction, protein-protein interactions, and membrane targeting.[1][2] Since Escherichia coli lacks an endogenous NMT, the production of recombinant N-myristoylated proteins in this host requires the co-expression of the target protein with a heterologous NMT, typically from yeast (Saccharomyces cerevisiae) or human sources.[1][3][4] This document provides a detailed protocol for the efficient N-myristoylation of recombinant proteins in E. coli, covering both dual-plasmid and single-plasmid co-expression systems, optimization of expression conditions, and purification of the modified protein.

Introduction

Recombinant protein production in E. coli is a cornerstone of modern biotechnology, valued for its cost-effectiveness and high yields. However, a significant limitation is the absence of eukaryotic post-translational modifications, such as N-myristoylation.[1] This modification is indispensable for the biological activity of numerous proteins involved in critical cellular processes, including signaling pathways and oncogenesis.[1][2]

To overcome this limitation, a system for reconstituting N-myristoylation in E. coli has been developed. This involves the co-expression of a heterologous N-myristoyltransferase (NMT) along with the target protein.[4][5] The culture medium is supplemented with myristic acid, which is utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[1][3] This in-vivo myristoylation strategy has been successfully employed to produce functionally active myristoylated proteins for structural and functional studies.

This protocol details the necessary steps for producing N-myristoylated recombinant proteins in E. coli, providing researchers with a robust methodology for obtaining high yields of correctly modified proteins.

Signaling Pathway: The Role of N-myristoylated HIV-1 Nef

N-myristoylation is essential for the function of the HIV-1 Nef protein, a key virulence factor in HIV pathogenesis.[6] Myristoylation anchors Nef to the cytosolic face of cellular membranes, a localization critical for its interaction with host cell signaling machinery. Nef acts as a molecular adaptor, manipulating various cellular pathways to enhance viral replication and immune evasion.[1][4] For instance, it downregulates the surface expression of CD4 and MHC class I molecules, protecting the infected cell from the host immune response.[1][7]

Experimental Workflow

The overall workflow for producing N-myristoylated recombinant proteins in E. coli involves several key stages, from the initial cloning and transformation to the final purification and analysis of the myristoylated protein.

Data Presentation

Table 1: Recommended Expression Systems and Strains

| Component | Description | Reference |

| Expression System | Single-Vector System: Target gene and NMT gene in a dual-expression vector (e.g., pETDuet-1). Simplifies transformation and plasmid maintenance. | [1][3] |

| Dual-Vector System: Target gene and NMT gene on two separate, compatible plasmids with different antibiotic resistance markers. | [4][5] | |

| E. coli Strain | BL21(DE3) derivatives (e.g., BL21-CodonPlus(DE3)-RIL): Commonly used for protein expression. The CodonPlus variant contains extra copies of rare tRNA genes, which can improve the translation of heterologous proteins. | [1][3] |

Table 2: Optimized Conditions for N-myristoylation in E. coli

| Parameter | Recommended Range | Typical Value | Reference |

| Myristic Acid Concentration | 50 - 200 µM | 50 µM for HIV-1 Nef, 100-200 µM for NCS-1 | [8] |

| IPTG Concentration | 0.1 - 1.0 mM | 0.5 mM | [8][9] |

| Induction Temperature | 16 - 37 °C | 28 - 30 °C | [1][10] |

| Induction Duration | 4 hours - overnight | 4-5 hours or overnight | [3] |

| Cell Density at Induction (OD600) | 0.6 - 2.0 | 0.8 - 1.5 | [3][8] |

Table 3: Reported Yields of Recombinant N-myristoylated Proteins

| Protein | Expression System | Yield | Reference |

| HIV-1 Nef | Single-vector (pETDuet-1) | ~20 mg/L | [1][3] |

| Neuronal Calcium Sensor 1 (NCS-1) | Dual-vector | >50 mg/L | [6][11] |

| Vac8 | Dual-vector | 750 µg/L | [10] |

Experimental Protocols

Vector Construction

a. Single-Vector System:

-

Clone the gene encoding the N-myristoyltransferase (e.g., human NMT-1 or yeast NMT1) into one of the multiple cloning sites (MCS) of a dual-expression vector like pETDuet-1.

-

Clone the gene of the target protein into the other MCS of the same vector. Ensure the target protein has an N-terminal glycine residue following the initial methionine for myristoylation to occur.

b. Dual-Vector System:

-

Clone the NMT gene into an expression vector with a specific antibiotic resistance marker.

-

Clone the target protein gene into a compatible expression vector with a different antibiotic resistance marker.

Transformation

-

Transform the constructed plasmid(s) into a suitable E. coli expression strain, such as BL21-CodonPlus(DE3)-RIL.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic(s).

-

Incubate the plates overnight at 37°C.